molecular formula C15H16ClOP B14374323 3-Chloropropyl diphenylphosphinite CAS No. 91121-23-2

3-Chloropropyl diphenylphosphinite

Cat. No.: B14374323
CAS No.: 91121-23-2
M. Wt: 278.71 g/mol
InChI Key: CMNHAONJQOZYPO-UHFFFAOYSA-N
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Description

3-Chloropropyl diphenylphosphinite is an organophosphorus compound with the molecular formula C15H14ClOP It is a derivative of diphenylphosphine, where a 3-chloropropyl group is attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropyl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with 3-chloropropanol in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_2\text{P-H} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{Ph}_2\text{P-OCH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{H}_2 ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropyl diphenylphosphinite undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Addition: It can participate in addition reactions with alkenes or alkynes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

    Addition: Radical initiators like AIBN (azobisisobutyronitrile) are often employed.

Major Products Formed:

    Oxidation: Diphenylphosphine oxide derivatives.

    Substitution: Various substituted phosphinites.

    Addition: Phosphine-containing adducts.

Scientific Research Applications

3-Chloropropyl diphenylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.

    Biology: It can be used to modify biomolecules for studying protein-ligand interactions.

    Industry: Used in the synthesis of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 3-chloropropyl diphenylphosphinite exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various organic reactions, facilitating the formation of desired products. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

    Diphenylphosphine: Lacks the 3-chloropropyl group, making it less reactive in certain substitution reactions.

    Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.

    Methyl diphenylphosphinite: Has a methyl group instead of the 3-chloropropyl group, affecting its reactivity and applications.

Uniqueness: 3-Chloropropyl diphenylphosphinite is unique due to the presence of the 3-chloropropyl group, which enhances its reactivity in substitution and addition reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in catalytic applications.

Properties

CAS No.

91121-23-2

Molecular Formula

C15H16ClOP

Molecular Weight

278.71 g/mol

IUPAC Name

3-chloropropoxy(diphenyl)phosphane

InChI

InChI=1S/C15H16ClOP/c16-12-7-13-17-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

CMNHAONJQOZYPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OCCCCl

Origin of Product

United States

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